7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
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Overview
Description
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a tetrahydro-2H-pyran group in its structure suggests that it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the phthalazinone core.
Cyclization: Formation of the tetrahydro-2H-pyran ring.
Coupling Reactions: Combining the brominated phthalazinone with the tetrahydro-2H-pyran moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Scientific Research Applications
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Brominated Compounds: Other organic molecules containing bromine atoms.
Tetrahydro-2H-pyran Derivatives: Compounds with similar ring structures.
Uniqueness
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one is unique due to the combination of its brominated phthalazinone core and the tetrahydro-2H-pyran group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
7-bromo-2-(oxan-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-2-1-9-8-15-16(13(17)12(9)7-10)11-3-5-18-6-4-11/h1-2,7-8,11H,3-6H2 |
InChI Key |
FUZBMIAFAHILDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C(=O)C3=C(C=CC(=C3)Br)C=N2 |
Origin of Product |
United States |
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